molecular formula C8H12N2O4 B15305065 2-(4-Acetylpiperazin-1-yl)-2-oxoacetic acid

2-(4-Acetylpiperazin-1-yl)-2-oxoacetic acid

Cat. No.: B15305065
M. Wt: 200.19 g/mol
InChI Key: ICYARKKRIATVDJ-UHFFFAOYSA-N
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Description

2-(4-Acetylpiperazin-1-yl)-2-oxoacetic acid is a chemical compound that features a piperazine ring substituted with an acetyl group and an oxoacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Acetylpiperazin-1-yl)-2-oxoacetic acid typically involves the reaction of piperazine derivatives with acetylating agents and oxoacetic acid derivatives. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by acetylation and subsequent reaction with oxoacetic acid . The reaction conditions often require the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Acetylpiperazin-1-yl)-2-oxoacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted piperazine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

2-(4-Acetylpiperazin-1-yl)-2-oxoacetic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Acetylpiperazin-1-yl)-2-oxoacetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to influence cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Acetylpiperazin-1-yl)-2-oxoacetic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of an acetyl group and an oxoacetic acid moiety on the piperazine ring sets it apart from other piperazine derivatives.

Properties

Molecular Formula

C8H12N2O4

Molecular Weight

200.19 g/mol

IUPAC Name

2-(4-acetylpiperazin-1-yl)-2-oxoacetic acid

InChI

InChI=1S/C8H12N2O4/c1-6(11)9-2-4-10(5-3-9)7(12)8(13)14/h2-5H2,1H3,(H,13,14)

InChI Key

ICYARKKRIATVDJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)C(=O)O

Origin of Product

United States

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